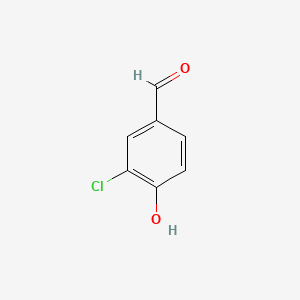

3-Chlor-4-hydroxybenzaldehyd

Übersicht

Beschreibung

3-Chloro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a derivative of benzaldehyde, featuring a chlorine atom and a hydroxyl group on the benzene ring. This compound is known for its white to off-white crystalline solid form and is commonly used in various chemical and pharmaceutical applications.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-hydroxybenzaldehyde is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In medicinal chemistry, it is used to develop new drugs and study biological pathways. Additionally, it is employed in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

Mode of Action

3-Chloro-4-hydroxybenzaldehyde, like other aldehydes, can undergo nucleophilic addition reactions . The oxygen atom in the hydroxyl group and the nitrogen atom in biological molecules can act as nucleophiles . They can react with the electrophilic carbonyl carbon of the aldehyde group in 3-Chloro-4-hydroxybenzaldehyde . This reaction can lead to the formation of various adducts, which can alter the function of the target molecules .

Biochemical Pathways

For instance, if it reacts with enzymes, it could inhibit their activity and disrupt the biochemical pathways they are involved in .

Pharmacokinetics

Its molecular weight (15657 g/mol ) suggests that it could potentially be absorbed in the body

Result of Action

The molecular and cellular effects of 3-Chloro-4-hydroxybenzaldehyde’s action would depend on the specific biological molecules it interacts with. If it forms adducts with critical proteins or nucleic acids, it could potentially disrupt their normal function and lead to cellular dysfunction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 3-Chloro-4-hydroxybenzaldehyde. For instance, a lower pH could potentially increase the reactivity of the aldehyde group, enhancing its ability to form adducts .

Biochemische Analyse

Biochemical Properties

3-Chloro-4-hydroxybenzaldehyde plays a role in several biochemical reactions. It can act as an intermediate in the synthesis of more complex molecules and may participate in oxidation-reduction reactions. This compound interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. Additionally, 3-Chloro-4-hydroxybenzaldehyde can form Schiff bases with amino groups in proteins, potentially affecting protein function and stability .

Cellular Effects

3-Chloro-4-hydroxybenzaldehyde influences various cellular processes. It has been shown to affect cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins involved in signal transduction. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, 3-Chloro-4-hydroxybenzaldehyde can affect cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 3-Chloro-4-hydroxybenzaldehyde involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit aldehyde dehydrogenase by forming a covalent bond with the enzyme’s active site, preventing the oxidation of aldehydes. Additionally, 3-Chloro-4-hydroxybenzaldehyde can form non-covalent interactions with proteins, affecting their conformation and function. These interactions can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-4-hydroxybenzaldehyde can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air. Long-term studies have shown that 3-Chloro-4-hydroxybenzaldehyde can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of 3-Chloro-4-hydroxybenzaldehyde in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 3-Chloro-4-hydroxybenzaldehyde can cause toxicity in animal models, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response .

Metabolic Pathways

3-Chloro-4-hydroxybenzaldehyde is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of organic compounds. This compound can also undergo conjugation reactions, where it is linked to other molecules such as glutathione, facilitating its excretion from the body. These metabolic pathways can influence the overall bioavailability and activity of 3-Chloro-4-hydroxybenzaldehyde .

Transport and Distribution

Within cells and tissues, 3-Chloro-4-hydroxybenzaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, this compound can interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of 3-Chloro-4-hydroxybenzaldehyde can affect its localization and accumulation in specific cellular compartments, influencing its overall activity .

Subcellular Localization

The subcellular localization of 3-Chloro-4-hydroxybenzaldehyde can impact its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications can direct 3-Chloro-4-hydroxybenzaldehyde to specific organelles, where it can exert its effects. For example, its presence in the nucleus can influence gene expression, while its localization in the mitochondria can affect cellular metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloro-4-hydroxybenzaldehyde can be synthesized through several methods, including the chlorination of 4-hydroxybenzaldehyde and the hydroxylation of 3-chlorobenzaldehyde. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) for chlorination, and hydroxylating agents like hydrogen peroxide (H2O2) for hydroxylation.

Industrial Production Methods: In an industrial setting, the compound is often produced through a continuous flow process, where the starting materials are fed into a reactor, and the reaction conditions are carefully controlled to optimize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-4-hydroxybenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound to produce 3-chloro-4-hydroxybenzoic acid.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to an alcohol, forming 3-chloro-4-hydroxybenzyl alcohol.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide (OH-) or alkoxide (RO-) replace the chlorine atom.

Major Products Formed:

3-Chloro-4-hydroxybenzoic Acid: Formed by the oxidation of 3-chloro-4-hydroxybenzaldehyde.

3-Chloro-4-hydroxybenzyl Alcohol: Formed by the reduction of 3-chloro-4-hydroxybenzaldehyde.

Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in the substitution reaction.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-4-hydroxybenzaldehyde is structurally similar to other halogenated benzaldehydes, such as 3-bromo-4-hydroxybenzaldehyde and 3-chloro-4-methoxybenzaldehyde. These compounds share the common feature of having a halogen atom and a hydroxyl group on the benzene ring, but they differ in the type of halogen and the position of the substituents. The presence of different substituents can influence the reactivity and biological activity of these compounds, making each unique in its applications.

Conclusion

3-Chloro-4-hydroxybenzaldehyde is a versatile compound with significant applications in chemical synthesis, pharmaceutical research, and industrial processes. Its unique structure and reactivity make it an important building block in the development of various products and materials. Understanding its properties and reactions is essential for advancing scientific research and industrial applications.

Eigenschaften

IUPAC Name |

3-chloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSOCYWCRMXQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178896 | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2420-16-8 | |

| Record name | 3-Chloro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-HYDROXYBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-chloro-4-hydroxy- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

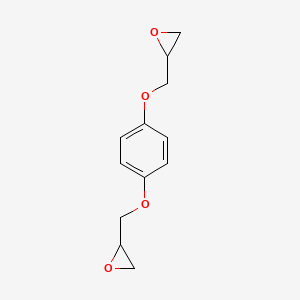

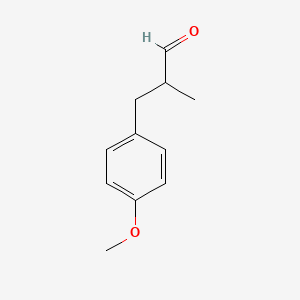

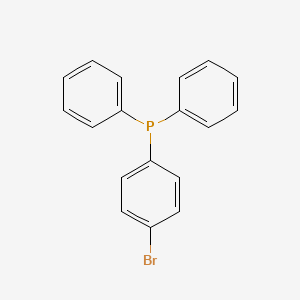

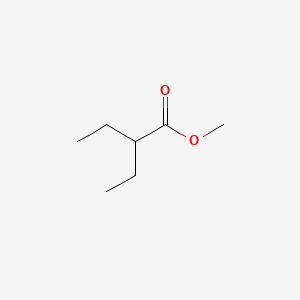

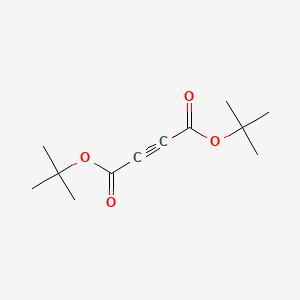

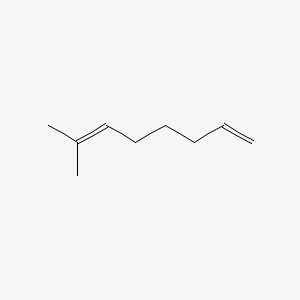

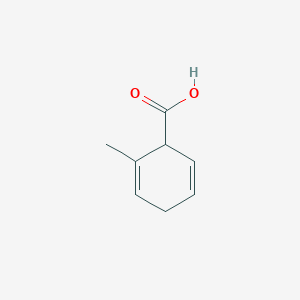

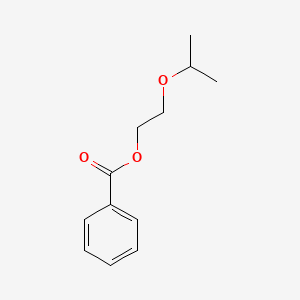

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural characteristics of 3-Chloro-4-hydroxybenzaldehyde?

A1: 3-Chloro-4-hydroxybenzaldehyde is an aromatic aldehyde with a chlorine atom at the 3rd position and a hydroxyl group at the 4th position of the benzaldehyde ring. While a specific molecular weight wasn't provided in the abstracts, its molecular formula is C7H5ClO2 [, ]. Spectroscopic data, including FTIR, Raman, 1H-NMR, and 13C-NMR, have been used to confirm its structure and study its vibrational modes [, , ].

Q2: How does the structure of 3-Chloro-4-hydroxybenzaldehyde relate to its potential for use in drug development?

A2: Research suggests that 3-Chloro-4-hydroxybenzaldehyde can be used as a starting material to synthesize more complex molecules with potential biological activity [, ]. Specifically, it serves as a building block for creating curcumin analogs, which are being investigated for their potential therapeutic benefits []. Additionally, it has been used in the development of pro-soft drug modulators of sphingosine-1-phosphate receptor 1 (S1PR1), which are being explored for the treatment of inflammatory skin diseases [].

Q3: How do structural modifications to 3-Chloro-4-hydroxybenzaldehyde affect its activity as a S1PR1 modulator?

A3: Research focusing on S1PR1 modulation shows that substituting different groups on the benzene ring of 3-Chloro-4-hydroxybenzaldehyde can significantly impact its activity, aqueous solubility, and metabolic stability []. For example, adding a trifluoromethyl group led to low aqueous solubility, while incorporating a 2-phenol group improved solubility but decreased potency []. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing drug candidates based on 3-Chloro-4-hydroxybenzaldehyde.

Q4: Has 3-Chloro-4-hydroxybenzaldehyde been found to undergo any interesting transformations in the environment?

A4: Research on anaerobic bacteria cultures suggests that 3-Chloro-4-hydroxybenzaldehyde can undergo both oxidation and reduction reactions []. These transformations can lead to the formation of the corresponding carboxylic acid and benzyl alcohol []. Interestingly, some bacterial consortia can further dehalogenate 3-Chloro-4-hydroxybenzaldehyde, ultimately yielding 4-hydroxybenzoic acid and phenol []. These findings provide insights into the potential environmental fate of this compound.

Q5: Are there computational chemistry studies related to 3-Chloro-4-hydroxybenzaldehyde?

A5: Yes, computational studies employing methods like Restricted Hartree-Fock (RHF) and Becke's three-parameter hybrid functional combined with Lee-Yang-Parr correlation (B3LYP) have been conducted on 3-Chloro-4-hydroxybenzaldehyde []. These calculations have been used to predict molecular properties like electronic ground state energy, equilibrium structure, vibrational frequencies, and force constants, helping researchers understand its physicochemical properties [].

Q6: Is there any research on the cytotoxicity of compounds derived from 3-Chloro-4-hydroxybenzaldehyde?

A6: Research has investigated the cytotoxicity of 3-carbethoxy-4(3’-chloro-4’-hydroxy)phenyl-but-3-en-2-one, a derivative of 3-Chloro-4-hydroxybenzaldehyde, against cancer cells with mutant p53 []. This compound exhibited antiproliferative activity against WiDr cells (a colon cancer cell line), even surpassing the efficacy of 5-fluorouracil (5’-FU), a standard chemotherapy drug []. The study suggests that this derivative might reactivate p53 pathways, leading to apoptosis and cell cycle arrest in cancer cells [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)